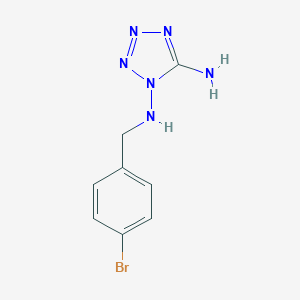![molecular formula C15H16ClN5O B276637 N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B276637.png)
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine, also known as CP-945,598, is a novel tetrazole-based compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that plays a crucial role in the regulation of appetite, pain sensation, mood, and cognition.
作用機序
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine acts as a selective antagonist of the CB1 receptor, which is primarily expressed in the central nervous system and plays a crucial role in the regulation of appetite, pain sensation, mood, and cognition. By blocking the activity of CB1 receptors, N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine can modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of appetite, reward, and addiction.
Biochemical and Physiological Effects:
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine has been shown to have a number of biochemical and physiological effects in animal studies. For example, it has been shown to reduce food intake and body weight, as well as decrease the reinforcing effects of drugs of abuse. Additionally, N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative disorders, suggesting its potential use in the treatment of these conditions.
実験室実験の利点と制限
One advantage of using N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine in laboratory experiments is its selectivity for the CB1 receptor, which allows for more precise modulation of the endocannabinoid system. Additionally, N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine has been extensively studied in animal models, providing a wealth of information on its pharmacology and potential therapeutic applications. However, one limitation of using N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine is its relatively low potency compared to other CB1 antagonists, which may limit its usefulness in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine. For example, further studies could investigate its potential use in the treatment of obesity, addiction, and neurodegenerative disorders. Additionally, studies could explore the potential use of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine in combination with other therapeutic agents to enhance its efficacy. Finally, future research could focus on developing more potent and selective CB1 antagonists based on the structure of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine.
合成法
The synthesis of N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine involves a multi-step process that begins with the reaction of 2-chlorobenzaldehyde with furfurylamine to form the corresponding imine intermediate. This intermediate is then reacted with propylamine and sodium azide to form the tetrazole ring, followed by reduction with lithium aluminum hydride to yield the final product.
科学的研究の応用
N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications in a variety of areas, including obesity, addiction, and pain management. As a selective CB1 antagonist, N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine has been shown to reduce food intake and body weight in animal studies, suggesting its potential use as an anti-obesity agent. Additionally, N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-propyl-1H-tetrazol-5-amine has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential use in the treatment of substance abuse disorders.
特性
分子式 |
C15H16ClN5O |
|---|---|
分子量 |
317.77 g/mol |
IUPAC名 |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C15H16ClN5O/c1-2-9-21-15(18-19-20-21)17-10-11-7-8-14(22-11)12-5-3-4-6-13(12)16/h3-8H,2,9-10H2,1H3,(H,17,18,20) |
InChIキー |
VSITXKYMEZYEPF-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
正規SMILES |
CCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({[5-(3-Chloro-2-methylphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B276554.png)
![1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B276557.png)
![2-Chloro-4-{[(5-methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B276558.png)
![2-{2-Methoxy-4-[(propylamino)methyl]phenoxy}ethanol](/img/structure/B276560.png)
![N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B276562.png)
![4-Methyl-3-{[4-(methylsulfanyl)benzyl]amino}benzoic acid](/img/structure/B276564.png)
![3-[(2,4-Dimethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276568.png)
![3-[(3-Methoxybenzyl)amino]-4-methylbenzoic acid](/img/structure/B276572.png)
![3-[(2-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276573.png)
![3-[(4-Ethoxybenzyl)amino]-2-methylbenzoic acid](/img/structure/B276574.png)
![N-(2,6-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276575.png)
![1-[4-(5-{[(4-Methylbenzyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B276576.png)
![1-{4-[5-({[3-(Dimethylamino)propyl]amino}methyl)furan-2-yl]phenyl}ethanol](/img/structure/B276577.png)
